4-Aminothiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality 4-Aminothiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminothiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

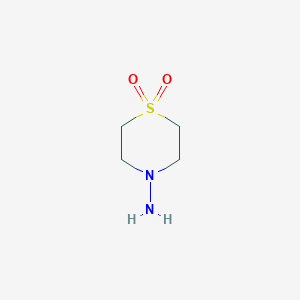

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,4-thiazinan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-6-1-3-9(7,8)4-2-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKNASMIEZGJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507574 | |

| Record name | 4-Amino-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26494-76-8 | |

| Record name | 4-Amino-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminothiomorpholine 1,1-Dioxide: A Technical Guide to a Versatile Synthetic Building Block

Abstract

4-Aminothiomorpholine 1,1-Dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, and its critical role as a synthetic intermediate. While the precise historical details of its initial discovery are not prominently documented in readily available scientific literature, this guide consolidates current knowledge on the synthesis of the core thiomorpholine 1,1-dioxide scaffold and the applications of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the utility and synthesis of this important molecular entity.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine ring system, a six-membered heterocycle containing both nitrogen and sulfur, is a "privileged scaffold" in medicinal chemistry. The oxidized form, thiomorpholine 1,1-dioxide, imparts unique physicochemical properties to molecules, including increased polarity, metabolic stability, and the potential for specific hydrogen bonding interactions. 4-Aminothiomorpholine 1,1-Dioxide, with its reactive primary amine, serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities.[1]

While the parent compound, thiomorpholine-1,1-dioxide, is noted to have been first synthesized in the mid-20th century during broader investigations into sulfur-containing heterocycles, specific details regarding the first preparation of the 4-amino derivative are not extensively detailed in accessible historical records.[2] The compound is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1]

Chemical Properties of 4-Aminothiomorpholine 1,1-Dioxide [3][4][5]

| Property | Value |

| CAS Number | 26494-76-8 |

| Molecular Formula | C₄H₁₀N₂O₂S |

| Molecular Weight | 150.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 100 °C |

| Purity | Typically ≥97% |

The Strategic Importance in Drug Discovery and Development

The incorporation of the 4-aminothiomorpholine 1,1-dioxide moiety into larger molecules can significantly influence their pharmacological profiles. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often enhancing the aqueous solubility and pharmacokinetic properties of a drug candidate. The primary amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.

Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The scaffold is a component of novel antibiotics.[6]

-

Neurological Disorders: Its derivatives have been explored for their potential in treating various central nervous system conditions.[7]

-

Oncology: The structural motif has been incorporated into potential anti-cancer agents.

The ability to functionalize the amino group allows for the attachment of various pharmacophores, leading to the development of compounds with tailored biological activities.

Synthesis of the Thiomorpholine 1,1-Dioxide Core: A Methodological Overview

While the specific historical synthesis of 4-aminothiomorpholine 1,1-dioxide is not detailed in the available literature, the general construction of the thiomorpholine 1,1-dioxide ring system is well-established. The most common approach involves a two-step process: the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.

A prevalent modern synthetic strategy for thiomorpholine involves the reaction of cysteamine with a two-carbon electrophile, followed by cyclization.[8] A subsequent oxidation step yields the desired sulfone.

Illustrative Synthetic Pathway to the Thiomorpholine 1,1-Dioxide Scaffold

The following diagram illustrates a general, modern approach to the synthesis of the thiomorpholine ring, which is the precursor to the 1,1-dioxide derivative.

Caption: General synthetic route to the thiomorpholine 1,1-dioxide core.

Experimental Protocol: Oxidation of Thiomorpholine

The oxidation of the sulfide in the thiomorpholine ring to a sulfone is a critical step. Hydrogen peroxide is a commonly used and environmentally benign oxidizing agent for this transformation.[2]

Step-by-Step Protocol:

-

Dissolution: Dissolve thiomorpholine in a suitable solvent, such as acetic acid or water.

-

Addition of Oxidant: Slowly add a stoichiometric excess of hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture, while maintaining a controlled temperature (typically below 50°C) with external cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically neutralized. The product may be isolated by crystallization after solvent removal or by extraction into an organic solvent.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure thiomorpholine 1,1-dioxide.

The introduction of the 4-amino group to form the title compound would require a subsequent synthetic step, the specifics of which are not detailed in the historical context. Modern approaches could involve direct amination or the use of a protected hydrazine equivalent.

Future Directions and Applications

The 4-aminothiomorpholine 1,1-dioxide scaffold continues to be a valuable tool in the design of novel therapeutic agents. Its desirable physicochemical properties and synthetic accessibility ensure its continued use in drug discovery programs. Future research will likely focus on:

-

Combinatorial Chemistry: Utilizing the reactive amine for the rapid generation of large libraries of compounds for high-throughput screening.[1]

-

Bioisosteric Replacement: Employing the thiomorpholine 1,1-dioxide moiety as a bioisostere for other cyclic systems to improve the properties of known drugs.

-

Asymmetric Synthesis: Developing stereoselective syntheses of chiral thiomorpholine 1,1-dioxide derivatives to explore their interactions with biological targets.

Conclusion

4-Aminothiomorpholine 1,1-Dioxide is a foundational building block in contemporary medicinal chemistry. While the historical details of its first synthesis are not prominently available, its importance is underscored by its widespread use in the development of new chemical entities with therapeutic potential. The synthetic routes to the core thiomorpholine 1,1-dioxide structure are well-established, providing a reliable supply of this versatile intermediate for ongoing research and development efforts.

References

-

4-Aminothiomorpholine 1, 1-Dioxide, min 95%, 1 gram. (n.d.). Retrieved from [Link]

-

Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. (n.d.). PubChem. Retrieved from [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. Retrieved from [Link]

-

Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 171-178. Retrieved from [Link]

-

Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. (2024). ChemRxiv. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 26494-76-8|4-Aminothiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the thiomorpholine moiety has emerged as a "privileged scaffold". Its unique three-dimensional structure and the presence of a sulfur atom, which can exist in various oxidation states, offer a versatile platform for the design of novel therapeutic agents.[1] The oxidized form, thiomorpholine 1,1-dioxide, imparts distinct physicochemical characteristics to the molecule, influencing properties critical to a drug candidate's success, such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the core physicochemical properties of a key derivative, 4-Aminothiomorpholine 1,1-Dioxide, a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount in early-stage drug development. These properties govern a molecule's behavior from formulation to its interaction with biological systems.

Identity and Structure

-

Synonyms: 1,1-Dioxo-4-thiomorpholinamine, 4-Thiomorpholinamine 1,1-dioxide[1][2]

-

Molecular Weight: 150.20 g/mol [2]

The structure of 4-Aminothiomorpholine 1,1-Dioxide, characterized by a saturated six-membered ring containing sulfur and nitrogen atoms, with the sulfur atom in its highest oxidation state, is a key determinant of its chemical reactivity and physical properties. The presence of the amino group at the 4-position introduces a basic center, influencing its pKa and solubility in acidic media.

Physical State and Appearance

4-Aminothiomorpholine 1,1-Dioxide is typically supplied as a white to off-white crystalline powder.[1][4] This solid-state form is crucial for its handling, storage, and formulation.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for 4-Aminothiomorpholine 1,1-Dioxide. It is important to note that much of this data is sourced from chemical suppliers and may include computationally predicted values. For mission-critical applications, experimental verification is strongly recommended.

| Property | Value | Source | Notes |

| Melting Point | 105 - 110 °C | [1] | Experimentally determined. |

| ~130 - 135 °C | [4] | Experimentally determined. A notable discrepancy exists between suppliers, highlighting the need for independent verification. | |

| Boiling Point | 356.0 ± 35.0 °C at 760 mmHg | [5] | Computationally predicted. |

| Density | 1.3 ± 0.1 g/cm³ | [5] | Computationally predicted. |

| Water Solubility | Moderately soluble | [4] | Qualitative assessment. |

| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol and methanol. | [4] | Qualitative assessment. |

| pKa (basic) | Not experimentally determined. | The amino group is expected to be basic. | |

| LogP | -2.66 | [5] | Computationally predicted (XLogP3). This value suggests high hydrophilicity. |

| Flash Point | 169.1 ± 25.9 °C | [5] | Computationally predicted. |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research or development program, the independent verification of a compound's physicochemical properties is essential. The following sections detail the standard, self-validating experimental protocols for determining the key parameters of 4-Aminothiomorpholine 1,1-Dioxide.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid 4-Aminothiomorpholine 1,1-Dioxide is added to a vial containing a known volume of the test solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, the samples are removed from the incubator. The undissolved solid is separated from the saturated solution by centrifugation at high speed, followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has been confirmed not to bind the analyte.

-

Quantification: The clear filtrate is then appropriately diluted with a suitable solvent, and the concentration of 4-Aminothiomorpholine 1,1-Dioxide is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Analysis: The experiment is performed in triplicate, and the average concentration is reported as the equilibrium solubility under the specified conditions.

pKa and LogP Determination

Causality: The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental parameters that dictate a molecule's ionization state and lipophilicity, respectively. These properties are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For 4-Aminothiomorpholine 1,1-Dioxide, the amino group is expected to have a basic pKa.

Logical Relationship for ADME Prediction:

Caption: Influence of pKa and LogP on ADME Properties.

Experimental Methodologies:

-

pKa Determination (Potentiometric Titration): This is a classic and reliable method for determining the pKa of ionizable compounds. A solution of 4-Aminothiomorpholine 1,1-Dioxide is titrated with a standardized acid (e.g., HCl), and the pH is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

-

LogP Determination (Shake-Flask Method): The octanol-water partition coefficient is determined by dissolving 4-Aminothiomorpholine 1,1-Dioxide in a mixture of n-octanol and water. The two phases are thoroughly mixed to allow for partitioning and then separated. The concentration of the compound in each phase is measured (e.g., by HPLC-UV), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

Stability and Storage

For the preservation of its chemical integrity, 4-Aminothiomorpholine 1,1-Dioxide should be stored in a cool, dry, and well-ventilated area. [4]It is advisable to keep it in a tightly sealed container to protect it from moisture and contamination. [4]Storage away from strong oxidizing agents, acids, and bases is also recommended to maintain its stability. [4]

Conclusion

4-Aminothiomorpholine 1,1-Dioxide is a valuable heterocyclic building block with significant potential in pharmaceutical and agrochemical research and development. A comprehensive understanding of its physicochemical properties is the cornerstone of its effective application. This guide has provided a synthesis of available data and outlined the standard, robust experimental protocols for the determination of its key characteristics. For any development program, it is imperative that these properties are empirically verified to ensure the reliability and reproducibility of subsequent research. The methodologies described herein provide a framework for establishing a definitive physicochemical profile for this promising compound.

References

-

PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminothiomorpholine 1,1-Dioxide | 26494-76-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. 4-AMINOTHIOMORPHOLINE 1,1-DIOXIDE | 26494-76-8 [chemicalbook.com]

- 4. 4-Aminothiomorpholine 1,1-Dioxide: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Aminothiomorpholine 1,1-Dioxide

CAS Number: 26494-76-8 Molecular Formula: C₄H₁₀N₂O₂S Molecular Weight: 150.20 g/mol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Aminothiomorpholine 1,1-Dioxide, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document delves into the core physicochemical properties, synthesis, spectroscopic characterization, reactivity profile, and diverse applications of this compound, particularly in medicinal chemistry. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for the effective utilization of 4-Aminothiomorpholine 1,1-Dioxide in research and development endeavors.

Introduction: A Privileged Scaffold in Modern Chemistry

4-Aminothiomorpholine 1,1-Dioxide is a saturated heterocyclic compound featuring a thiomorpholine ring with an exocyclic amino group at the 4-position and a sulfone moiety. This unique combination of functional groups imparts a distinct set of physicochemical properties, rendering it a valuable synthon in organic and medicinal chemistry. The sulfone group, being a strong electron-withdrawing and polar functionality, enhances the compound's aqueous solubility and metabolic stability, while the N-amino group provides a key nucleophilic handle for a wide array of chemical transformations.

The thiomorpholine 1,1-dioxide core is increasingly recognized as a "privileged scaffold" in drug discovery.[1] Its inherent structural features allow for the presentation of substituents in a well-defined three-dimensional space, facilitating interactions with biological targets. The substitution of the bioisosteric oxygen in morpholine with a sulfone group in thiomorpholine 1,1-dioxide significantly alters the electronic and conformational properties, opening up new avenues for molecular design.[1] This guide will explore the fundamental aspects of 4-Aminothiomorpholine 1,1-Dioxide, providing the reader with the necessary knowledge to harness its full potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 4-Aminothiomorpholine 1,1-Dioxide is fundamental to its application in research.

Physicochemical Properties

The compound is typically a white to off-white crystalline solid with moderate solubility in water and good solubility in polar organic solvents.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26494-76-8 | [2][4] |

| Molecular Formula | C₄H₁₀N₂O₂S | [2][4] |

| Molecular Weight | 150.20 g/mol | [2][4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 105 - 110 °C | [2] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents | [3] |

| pKa (predicted) | Not explicitly found, but the N-amino group is expected to be basic. | |

| LogP (predicted) | -1.4095 | [4] |

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct methylene proton environments in the thiomorpholine ring, likely appearing as complex multiplets due to coupling. The protons adjacent to the sulfone group (C2-H and C6-H) would be deshielded and resonate at a lower field compared to the protons adjacent to the nitrogen atom (C3-H and C5-H). The protons of the exocyclic amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit two signals for the methylene carbons of the thiomorpholine ring. The carbons adjacent to the sulfone group (C2 and C6) would be significantly downfield-shifted due to the strong electron-withdrawing effect of the sulfone. The carbons adjacent to the nitrogen (C3 and C5) would appear at a higher field.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfone group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[9][10] The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the 3400-3250 cm⁻¹ region. C-H stretching vibrations from the methylene groups will be observed below 3000 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (150.20). Fragmentation patterns would likely involve the loss of the amino group, and cleavage of the thiomorpholine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Aminothiomorpholine 1,1-Dioxide was not found in the searched literature, a plausible synthetic route can be devised based on established methods for the preparation of related N-amino heterocycles and thiomorpholine 1,1-dioxides. A potential two-step synthesis starting from thiomorpholine is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Aminothiomorpholine 1,1-Dioxide.

Step 1: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

The first step involves the oxidation of the sulfide in thiomorpholine to a sulfone. This is a standard transformation in organic synthesis and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.

Step 2: N-Amination of Thiomorpholine 1,1-Dioxide

The introduction of the amino group onto the nitrogen atom can be achieved through a two-step process: nitrosation followed by reduction.

-

Nitrosation: Thiomorpholine 1,1-dioxide can be treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), to form the corresponding N-nitrosamine. This reaction is typically performed at low temperatures to minimize the formation of byproducts.

-

Reduction: The N-nitrosamine is then reduced to the desired N-amino compound. A variety of reducing agents can be employed for this transformation, including zinc dust in acetic acid or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Purification

Purification of the final product would likely involve crystallization from a suitable solvent system. Given its polar nature, a mixture of a polar solvent (e.g., ethanol, methanol) and a less polar co-solvent could be effective. Column chromatography on silica gel may also be employed for further purification if necessary.

Reactivity Profile

The reactivity of 4-Aminothiomorpholine 1,1-Dioxide is dominated by the nucleophilic character of the exocyclic primary amino group.[2] This makes it a versatile building block for the synthesis of a wide range of N-substituted derivatives.

Reactions at the N-Amino Group

The lone pair of electrons on the terminal nitrogen of the N-amino group is readily available for reaction with various electrophiles.

4.1.1. N-Acylation and N-Sulfonylation

The amino group can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental for introducing diverse functionalities and building more complex molecular architectures.

4.1.2. N-Alkylation and N-Arylation

Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, leads to the formation of N-alkylated derivatives. N-arylation can be achieved through nucleophilic aromatic substitution reactions with activated aryl halides or through transition-metal-catalyzed cross-coupling reactions.

4.1.3. Formation of Imines and Related Derivatives

Condensation with aldehydes and ketones, usually under acidic catalysis, will form the corresponding hydrazones (a type of imine).[11][12] These derivatives can be stable compounds or can serve as intermediates for further transformations.

4.1.4. Synthesis of Heterocycles

The N-amino group, being a binucleophile, is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles,[13][14] while reaction with appropriate precursors can yield triazoles or other heterocyclic systems.[15][16][17][18]

Caption: Key reactions of 4-Aminothiomorpholine 1,1-Dioxide.

Applications in Drug Discovery and Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is a valuable component in the design of new therapeutic agents.[1][19] 4-Aminothiomorpholine 1,1-Dioxide, as a key building block, provides a gateway to a diverse range of derivatives with potential biological activities.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 4-aminoquinazoline core, for instance, is a well-established pharmacophore in many approved kinase inhibitors.[20] By analogy, the 4-aminothiomorpholine 1,1-dioxide scaffold can be utilized to synthesize novel heterocyclic systems that can act as hinge-binding motifs in kinase inhibitors. The sulfone group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. Derivatives of this scaffold could potentially target a range of kinases, including those involved in cell signaling pathways like PI3K/Akt/mTOR.[1]

In the Development of Antimicrobial Agents

The emergence of drug-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents. Thiomorpholine derivatives have been explored for their antimicrobial properties.[5][21] The 4-aminothiomorpholine 1,1-dioxide core can be incorporated into various molecular frameworks to generate novel compounds with potential activity against a range of bacterial pathogens.

In the Synthesis of Enzyme Inhibitors

The unique structural and electronic properties of the thiomorpholine 1,1-dioxide ring make it an attractive scaffold for the design of enzyme inhibitors. For example, derivatives of thiomorpholine have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[19] The N-amino group of 4-Aminothiomorpholine 1,1-Dioxide allows for the straightforward introduction of various pharmacophoric elements to target the active site of specific enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Aminothiomorpholine 1,1-Dioxide. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with skin and eyes should be avoided. The solid material should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Aminothiomorpholine 1,1-Dioxide is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a polar sulfone group and a reactive N-amino functionality makes it an attractive starting material for the synthesis of a diverse array of complex molecules and heterocyclic systems. While further research is needed to fully elucidate its spectroscopic properties and explore the full range of its reactivity, the information presented in this guide provides a solid foundation for its application in the development of novel pharmaceuticals and other functional materials. The continued exploration of this privileged scaffold is likely to lead to the discovery of new and improved therapeutic agents.

References

- Singh, U., Raju, B., Lam, S., et al. (2003). New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212.

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 269-306.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Egyptian Journal of Chemistry, 64(10), 5857-5865.

-

PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

- Organic Chemistry Frontiers. (2018). Recent synthetic applications of α-amido sulfones as precursors of N-acylimino derivatives. Organic Chemistry Frontiers, 5(12), 1955-1968.

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

- Zhang, H., Zhao, X., Yan, R., & Lin, W. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters, 26(20), 4251–4256.

-

ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of γ‐amino sulfones from vinyl sulfones. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). 2-(N-Hydroxylamino) sulfone synthesis by indium–iodine-triggered aza-Michael type addition of. Retrieved from [Link]

- Podgórski, R., & Puła, M. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.

- El-Gohary, N. S., & Shaaban, M. I. (2017).

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

-

Science Trove. (n.d.). Reactions of amino compounds with aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones. Retrieved from [Link]

- Patel, A. D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(19), 6829.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- El-Gohary, N. S., & Shaaban, M. I. (2017).

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4983.

- Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). Synthesis of some new pyrazolines from 4-amino-4-methoxybenzalacetophenone as dyestuffs intermediates. Pakistan journal of scientific and industrial research, 39(1-c), 14-17.

-

ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

- Analytical Chemistry. (1951). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 23(1), 20-21.

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-Aminothiomorpholine 1,1-Dioxide. Retrieved from [Link]

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 939675.

- National Institutes of Health. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry, 87(17), 11776–11785.

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 123-145.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules, 26(16), 4991.

- Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl).1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(11), 3236.

-

Johnson Lab. (n.d.). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fourier-transform ion cyclotron resonance. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Aminothiomorpholine 1,1-Dioxide: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chim.it [chim.it]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 19. jchemrev.com [jchemrev.com]

- 20. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Aminothiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Aminothiomorpholine 1,1-Dioxide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] Leveraging data from closely related analogs and established spectroscopic principles, this document elucidates the key structural features of the thiomorpholine 1,1-dioxide core and the influence of the 4-amino substituent. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and other bioactive molecules incorporating this versatile scaffold.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Drug Discovery

The thiomorpholine moiety and its oxidized derivatives, particularly the 1,1-dioxide, are recognized as privileged scaffolds in drug discovery. The inclusion of the sulfone group imparts unique physicochemical properties, including increased polarity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-Aminothiomorpholine 1,1-Dioxide, in particular, serves as a valuable building block, providing a synthetically accessible amino group for further functionalization. Its structural rigidity and defined conformational preferences are critical parameters in the rational design of drug candidates.

Molecular Structure and Stereochemistry

The systematic IUPAC name for 4-Aminothiomorpholine 1,1-Dioxide is 1,1-dioxo-4-thiomorpholinamine. The core of the molecule is a six-membered saturated heterocyclic ring containing a sulfur atom, a nitrogen atom at the 4-position, and four carbon atoms. The sulfur atom is oxidized to a sulfone group.

Table 1: Key Molecular Properties of 4-Aminothiomorpholine 1,1-Dioxide

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂S | [2] |

| Molecular Weight | 150.20 g/mol | [2] |

| CAS Number | 26494-76-8 | |

| Appearance | White to off-white solid | [1] |

Conformational Analysis: The Predominance of the Chair Conformation

The conformational landscape of the thiomorpholine 1,1-dioxide ring is a critical determinant of the spatial orientation of its substituents, which in turn governs its interactions with biological targets.

The Chair Conformation: A Low-Energy State

Based on extensive studies of analogous six-membered heterocyclic systems and compelling evidence from the X-ray crystal structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine 1,1-dioxide ring is expected to adopt a stable chair conformation . This conformation minimizes both angular and torsional strain within the ring.

In a study on 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography revealed that the thiomorpholine ring adopts a low-energy chair conformation. This finding provides a strong basis for predicting a similar conformational preference for 4-Aminothiomorpholine 1,1-Dioxide.

Orientation of the Amino Group: Axial vs. Equatorial

In the chair conformation, the 4-amino group can occupy either an axial or an equatorial position. The equilibrium between these two conformers is influenced by steric and electronic factors.

-

Equatorial Preference: Generally, substituents on cyclohexane and related heterocyclic rings favor the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, it is highly probable that the amino group in 4-Aminothiomorpholine 1,1-Dioxide predominantly occupies the equatorial position .

-

Axial Conformer: The axial conformer, while likely being a higher energy state, may still exist in equilibrium. The energy difference between the equatorial and axial conformers will dictate their relative populations at a given temperature.

Figure 1. Conformational equilibrium of 4-Aminothiomorpholine 1,1-Dioxide.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for conformational analysis. In a chair conformation, axial and equatorial protons have distinct chemical shifts and coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Aminothiomorpholine 1,1-Dioxide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2, H-6 (axial) | 2.8 - 3.2 | m | Deshielded by the adjacent sulfone group. |

| H-2, H-6 (equatorial) | 3.0 - 3.4 | m | Deshielded by the adjacent sulfone group. |

| H-3, H-5 (axial) | 2.5 - 2.9 | m | |

| H-3, H-5 (equatorial) | 2.9 - 3.3 | m | |

| -NH₂ | 1.5 - 2.5 | br s | Chemical shift is concentration and solvent dependent. |

The protons on the carbons adjacent to the sulfone group (C-2 and C-6) are expected to be the most deshielded, appearing at a lower field. The protons on the carbons adjacent to the nitrogen (C-3 and C-5) will also be deshielded, but to a lesser extent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule. In a rapid chair-chair interconversion, equivalent carbons will show single peaks.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Aminothiomorpholine 1,1-Dioxide

| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-6 | 50 - 55 | Significantly deshielded by the sulfone group. |

| C-3, C-5 | 45 - 50 | Deshielded by the adjacent nitrogen atom. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key Predicted IR Absorption Bands for 4-Aminothiomorpholine 1,1-Dioxide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |

| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |

| S=O stretch (sulfone) | 1300 - 1350 and 1120 - 1160 | Strong, two distinct bands |

| C-N stretch | 1020 - 1250 | Medium |

Experimental Protocols

The following section outlines general methodologies for the synthesis and characterization of 4-Aminothiomorpholine 1,1-Dioxide, based on established procedures for related compounds.

Synthesis of Thiomorpholine 1,1-Dioxide (Parent Ring)

A common method for the synthesis of the thiomorpholine 1,1-dioxide core involves the oxidation of thiomorpholine.[1]

Protocol:

-

Dissolve thiomorpholine in a suitable solvent such as acetic acid or water.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Figure 2. General workflow for the synthesis of the thiomorpholine 1,1-dioxide core.

Amination at the 4-Position

The introduction of the amino group at the 4-position can be a challenging transformation. A potential route involves the synthesis of N-aminopiperidine analogs.

Spectroscopic Characterization Workflow

To confirm the structure and purity of synthesized 4-Aminothiomorpholine 1,1-Dioxide, a standard battery of spectroscopic techniques should be employed.

Figure 3. Workflow for the spectroscopic characterization of 4-Aminothiomorpholine 1,1-Dioxide.

Conclusion

4-Aminothiomorpholine 1,1-Dioxide is a molecule with a well-defined three-dimensional structure, dominated by a chair conformation of the six-membered ring with a preference for an equatorial amino substituent. This conformational rigidity, coupled with the electronic properties imparted by the sulfone and amino groups, makes it an attractive scaffold for the development of new chemical entities in various fields. The predictive spectroscopic data and synthetic strategies outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising chemical space. Further experimental validation through X-ray crystallography and detailed NMR studies on the title compound will be invaluable in refining our understanding of its subtle structural nuances.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Schär, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.

- Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497–8504.

- Che, Y., & Gellman, S. H. (2010). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Organic letters, 12(20), 4478–4481.

-

The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. Retrieved from [Link]

-

American Peptide Society. (2025). Conformational Equilibrium. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational equilibrium of the 1‐Boc‐3‐fluoro‐4‐oxopiperidine (1). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Modelling of Synthesis of N-Aminopiperidine from Hydroxylamine-O-Sulfonique Acid and Piperidine. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

-

DigitalCommons@URI. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubMed. (2006). Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Aminothiomorpholine 1,1-Dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4-Aminothiomorpholine 1,1-Dioxide. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its solubility, presents available data, and provides a robust experimental framework for determining thermodynamic solubility in any organic solvent system.

Introduction to 4-Aminothiomorpholine 1,1-Dioxide

4-Aminothiomorpholine 1,1-Dioxide (CAS No. 26494-76-8) is a heterocyclic building block of significant interest in medicinal chemistry and synthetic applications.[1] Its structure is characterized by a saturated six-membered thiomorpholine ring, a highly polar sulfonamide group (SO₂), and a primary amino group (-NH₂).[2] These functional groups dictate its physicochemical properties and are central to understanding its behavior in solution.

Caption: Thermodynamic steps in the dissolution process.

The solubility of 4-Aminothiomorpholine 1,1-Dioxide is primarily dictated by:

-

Polarity ("Like Dissolves Like"): The molecule is highly polar due to the sulfonamide and amino groups. It will therefore be most soluble in polar solvents. * Hydrogen Bonding: The molecule possesses multiple hydrogen bond donor sites (the N-H protons of the amino group) and acceptor sites (the oxygen atoms of the sulfonamide and the nitrogen atoms). [2]This allows for strong interactions with:

-

Polar Protic Solvents (e.g., water, methanol, ethanol), which can both donate and accept hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF), which can accept hydrogen bonds.

-

Solubility Profile of 4-Aminothiomorpholine 1,1-Dioxide

While extensive quantitative solubility data is not widely published, a qualitative profile can be constructed from available information and theoretical principles.

Table 2: Known and Predicted Solubility Profile

| Solvent Class | Solvent Example | Known/Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble [3] | Strong hydrogen bonding interactions (donor and acceptor) with the solvent. |

| Polar Protic | Water | Moderately Soluble [3] | Strong hydrogen bonding, but the hydrocarbon backbone provides some non-polar character. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Predicted: Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Slightly Polar | Acetone, Ethyl Acetate | Predicted: Sparingly Soluble | Weaker dipole-dipole interactions compared to highly polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Predicted: Insoluble/Very Poorly Soluble | Mismatch in polarity ("like dissolves like" principle). Lack of favorable solute-solvent interactions. |

Experimental Protocol for Thermodynamic Solubility Determination

For drug development and process chemistry, determining the precise thermodynamic (or equilibrium) solubility is critical. [4]The Shake-Flask Method is universally recognized as the gold standard for this measurement due to its reliability and direct measure of equilibrium. [5][6]

Causality Behind the Method

This protocol is designed to be a self-validating system. By adding a clear excess of the solid, we ensure that the solution becomes saturated. The extended equilibration time at a controlled temperature allows the system to reach a true thermodynamic minimum, where the rate of dissolution equals the rate of precipitation. [7]This differentiates it from kinetic solubility assays, which can overestimate solubility by creating metastable supersaturated solutions. [8][4][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminothiomorpholine 1,1-Dioxide: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Aminothiomorpholine 1,1-Dioxide

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a safe and effective therapeutic is paved with rigorous scientific scrutiny. Among the critical checkpoints in this journey is the comprehensive characterization of a compound's physicochemical properties. It is within this context that we turn our attention to 4-Aminothiomorpholine 1,1-Dioxide, a versatile heterocyclic building block utilized in the synthesis of various pharmaceutical agents.[1] The inherent reactivity of its sulfonyl group and amino functionality, while advantageous for synthesis, necessitates a thorough evaluation of its thermal stability.[2][3] An uncharacterized exothermic decomposition can pose significant risks, from compromising drug product purity and stability to creating conditions for a runaway reaction during manufacturing—an event with potentially catastrophic consequences.[1][4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the thermal stability and decomposition profile of 4-Aminothiomorpholine 1,1-Dioxide. We will move beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy approach to thermal hazard assessment. Our methodology is grounded in established principles of thermal analysis and reaction calorimetry, providing a clear path to generating the critical data needed for safe handling, process development, and regulatory compliance.

Theoretical Framework: Understanding Thermal Decomposition

Thermal decomposition is a process in which a substance breaks down into simpler constituent molecules upon heating. For a complex organic molecule like 4-Aminothiomorpholine 1,1-Dioxide, this process is rarely a simple, single-step event. The presence of a strained thiomorpholine ring, a sulfonyl group, and an amino group suggests multiple potential decomposition pathways.[6]

The primary goals of a thermal stability investigation are to determine:

-

Onset Temperature (Tonset): The temperature at which the compound begins to decompose exothermically. This is a critical parameter for defining safe upper limits for storage and processing.

-

Heat of Decomposition (ΔHd): The total energy released during decomposition. A large heat of decomposition can indicate a high potential for a runaway reaction.

-

Decomposition Kinetics: The rate at which the decomposition reaction proceeds as a function of temperature. This information is vital for modeling potential runaway scenarios.[7][8]

-

Gas Generation: The volume and identity of any gases evolved during decomposition. This is crucial for designing appropriate pressure relief systems.

Our investigation will be built upon a foundation of three core analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

The Analytical Triad: A Multi-faceted Approach to Thermal Stability

No single technique can provide a complete picture of a compound's thermal behavior. Therefore, we employ a triad of complementary methods to build a comprehensive safety profile.

Caption: Workflow for comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is our first step in understanding the decomposition profile of 4-Aminothiomorpholine 1,1-Dioxide.

Causality Behind the Protocol: By heating a small sample at a constant rate, we can identify the temperatures at which significant mass loss occurs, indicating decomposition or volatilization.[9] Coupling the TGA to a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the evolved gases, providing crucial clues about the decomposition mechanism.[10] For instance, the detection of SO₂ would strongly suggest the breakdown of the sulfonyl group.

Experimental Protocol: TGA-FTIR Analysis

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of 4-Aminothiomorpholine 1,1-Dioxide into an alumina crucible.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the inherent thermal stability without oxidative effects.

-

Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Temperature Range: 30 °C to 500 °C. This range will cover the melting point and expected decomposition.

-

-

FTIR Coupling: The gas outlet of the TGA is connected to the FTIR gas cell via a heated transfer line (maintained at ~220 °C to prevent condensation).

-

Data Acquisition: Continuously collect TGA (mass vs. temperature) and FTIR (infrared spectra of evolved gases) data throughout the experiment.

Differential Scanning Calorimetry (DSC): Quantifying Energy Changes

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining the onset temperature and heat of decomposition.[11]

Causality Behind the Protocol: DSC can detect both endothermic events (like melting) and exothermic events (like decomposition).[11][12] By quantifying the energy released during an exotherm, we can assess the potential severity of a thermal event. A sharp, high-energy exotherm is a significant warning sign.[13]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of 4-Aminothiomorpholine 1,1-Dioxide into a high-pressure stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated during decomposition and to prevent the evaporation of the sample before decomposition.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C (or as indicated by TGA results).

-

-

Data Analysis:

-

Determine the melting point (endotherm peak).

-

Identify the onset temperature of any exothermic events.

-

Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔHd) in J/g.

-

Accelerating Rate Calorimetry (ARC): Simulating a 'Worst-Case' Scenario

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of an exothermic reaction under conditions of near-zero heat loss.[5][14] This technique simulates a "worst-case" thermal runaway scenario in a large-scale reactor.[1]

Causality Behind the Protocol: In a large reactor, the surface-area-to-volume ratio is low, making it difficult to dissipate the heat generated by an exothermic reaction. This can lead to a self-accelerating temperature increase. ARC mimics these adiabatic conditions on a small scale, providing critical data for process safety design.[15] The key data points derived are the Time to Maximum Rate (TMR) and the final temperature and pressure, which are essential for designing emergency relief systems.

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical titanium or stainless steel bomb.

-

Experimental Setup: The bomb is placed in the ARC calorimeter, which is equipped with heaters that track the sample temperature, thus maintaining adiabatic conditions.

-

Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C), then waits at that temperature to see if any self-heating is detected (a rate of temperature rise > 0.02 °C/min).

-

Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters on the calorimeter match the sample temperature, ensuring no heat is lost to the surroundings.

-

Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from these experiments should be summarized in a structured table. The following table presents hypothetical, yet realistic, data for 4-Aminothiomorpholine 1,1-Dioxide.

| Parameter | Method | Result | Interpretation |

| Melting Point | DSC | ~132 °C | Endothermic event, confirms physical transition before decomposition. |

| Decomposition Onset (Tonset) | DSC | ~185 °C | Start of significant exothermic activity. Defines the upper limit for safe handling. |

| Heat of Decomposition (ΔHd) | DSC | -450 J/g | Moderate energy release. Requires careful heat management during processing. |

| Mass Loss (Major Step) | TGA | 185 - 250 °C | Significant decomposition occurs in this temperature range. |

| Evolved Gases | TGA-FTIR | SO₂, CO₂, NOx | Breakdown of the sulfonyl group and the heterocyclic ring is likely. |

| Adiabatic Tonset | ARC | ~175 °C | Lower onset under adiabatic conditions highlights increased risk at scale. |

| Time to Maximum Rate (24h) | ARC | ~160 °C | Temperature at which a runaway could occur within 24 hours in an adiabatic system. |

| Max Self-Heat Rate | ARC | >10 °C/min | Rapid temperature rise indicates a potentially severe runaway reaction. |

| Max Pressure | ARC | >15 bar | Significant gas generation; essential data for vent sizing. |

Mechanistic Insights and Hazard Mitigation

The combined data from TGA-FTIR, DSC, and ARC allows for a comprehensive understanding of the thermal hazards associated with 4-Aminothiomorpholine 1,1-Dioxide.

Caption: Logical flow from data acquisition to hazard mitigation.

The decomposition likely initiates with the cleavage of the weakest bonds in the molecule, potentially the C-S or S-N bonds, facilitated by the electron-withdrawing nature of the sulfonyl group. The evolution of SO₂ is a strong indicator of the breakdown of the sulfone functionality. The presence of NOx and CO₂ suggests subsequent fragmentation and oxidation of the organic backbone.

Key Mitigation Strategies:

-

Temperature Control: All processing steps should be maintained well below the determined onset temperature (e.g., a safety margin of at least 50 °C below the ARC Tonset).

-

Material Compatibility: Avoid contact with strong oxidizing agents or bases, which could potentially lower the decomposition temperature.[11]

-

Scale-up Considerations: The potential for thermal runaway increases significantly with scale.[5] The ARC data is indispensable for chemical engineers designing large-scale reactors and their corresponding safety systems.

-

Safe Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources.[11]

Conclusion: A Commitment to Scientific Integrity and Safety

The thermal stability assessment of 4-Aminothiomorpholine 1,1-Dioxide, as outlined in this guide, is a critical exercise in due diligence for any organization involved in its handling or use. By integrating data from TGA, DSC, and ARC, we can construct a detailed and reliable safety profile. This multi-faceted approach, rooted in the causality of the experimental choices, provides the authoritative grounding necessary to ensure the safety of personnel, protect capital investment, and ultimately, contribute to the successful and responsible development of new medicines.

References

-

Parmentier, M., et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development. Retrieved from [Link]

-

Leardini, L., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole. ResearchGate. Retrieved from [Link]

-

BioPharm International. (2017). Using Microcalorimetry to Accelerate Drug Development. Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

-

Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. Retrieved from [Link]

-

ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). 4-Aminothiomorpholine 1,1-Dioxide. Retrieved from [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Retrieved from [Link]

-

Gstoettner, F., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

G.A.P. Services. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

TA Instruments. (n.d.). Interpreting unexpected events and transitions in DSC results. Retrieved from [Link]

-

Mettler Toledo. (n.d.). The Characterization of Polymorphs by Thermal Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). TGA/FTIR - Evolved Gas Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]

- 2. Sulfonyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. icheme.org [icheme.org]

- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. tainstruments.com [tainstruments.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mt.com [mt.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Aminothiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 4-aminothiomorpholine 1,1-dioxide. This versatile building block is of significant interest in medicinal and agricultural chemistry, primarily owing to the nucleophilic character of its exocyclic amino group. This document explores the electronic and steric influences of the thiomorpholine 1,1-dioxide scaffold on the reactivity of the amine functionality. Detailed discussions and field-proven insights are provided for key transformations including N-alkylation, N-acylation, and Schiff base formation. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction: The Strategic Importance of 4-Aminothiomorpholine 1,1-Dioxide

4-Aminothiomorpholine 1,1-dioxide is a saturated heterocyclic compound that has emerged as a valuable synthon for the construction of complex molecular architectures.[1] Its utility is centered on the presence of a primary amino group attached to the nitrogen atom of the thiomorpholine ring, which has been oxidized to the sulfone level. This unique structural arrangement imparts a distinct reactivity profile, making it an attractive component for the synthesis of novel therapeutic agents and agrochemicals.[1] The sulfone group, with its strong electron-withdrawing nature, plays a pivotal role in modulating the nucleophilicity and basicity of the amino group, a central theme that will be explored throughout this guide.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of 4-aminothiomorpholine 1,1-dioxide is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₂S | [2] |

| Molecular Weight | 150.20 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 100-110 °C | [2][3] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents. | |

| pKa (predicted) | ~6.5 - 7.5 |

The thiomorpholine 1,1-dioxide ring is conformationally flexible, typically adopting a chair-like conformation. The key feature influencing the reactivity of the amino group is the presence of the strongly electron-withdrawing sulfone group. This group significantly reduces the electron density on the endocyclic nitrogen atom, which in turn is expected to decrease the basicity and nucleophilicity of the exocyclic amino group compared to simpler N-amino heterocycles.

Reactivity of the Amino Group: A Nucleophile in Focus

The primary amino group of 4-aminothiomorpholine 1,1-dioxide is a potent nucleophile, capable of participating in a wide range of chemical transformations.[1] This section will delve into the mechanistic and practical aspects of its key reactions.

N-Alkylation: Forging New Carbon-Nitrogen Bonds

N-alkylation of the amino group provides a direct route to secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism with an appropriate alkylating agent.

Causality of Experimental Choices:

-

Alkylating Agent: The choice of alkylating agent is critical. Alkyl halides (iodides > bromides > chlorides) are commonly employed, with their reactivity following the order of leaving group ability. For less reactive systems, activation of the leaving group, for instance by using triflates, may be necessary.

-

Base: A non-nucleophilic base is often required to neutralize the acid generated during the reaction and to deprotonate the initially formed ammonium salt, thus regenerating the nucleophilic amine. Common choices include potassium carbonate, cesium carbonate, or hindered organic bases like diisopropylethylamine (DIPEA).

-

Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the cation of the base and promote the SN2 reaction.

-

Temperature: Due to the potentially reduced nucleophilicity of the amino group and possible steric hindrance, heating is often necessary to achieve a reasonable reaction rate.

Experimental Protocol: A Self-Validating System for N-Alkylation

This protocol provides a general framework for the N-alkylation of 4-aminothiomorpholine 1,1-dioxide. Optimization of specific parameters may be required for different alkylating agents.

-

Reaction Setup: To a solution of 4-aminothiomorpholine 1,1-dioxide (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.1-1.5 eq.) and potassium carbonate (2.0-3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-alkylated product.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: Workflow for the N-alkylation of 4-aminothiomorpholine 1,1-dioxide.

N-Acylation: Formation of Robust Amide Bonds

N-acylation of the amino group leads to the formation of highly stable amide linkages, a cornerstone of peptide chemistry and a common feature in many drug molecules. This transformation is typically robust and high-yielding.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents due to their high reactivity. The choice between them may depend on the stability of the starting materials and the desired reaction conditions.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acylating agent.

-

Temperature: N-acylation reactions are often exothermic and are typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Experimental Protocol: A Self-Validating System for N-Acylation

This protocol outlines a general procedure for the N-acylation of 4-aminothiomorpholine 1,1-dioxide.

-

Reaction Setup: Dissolve 4-aminothiomorpholine 1,1-dioxide (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography.

-